Copper chromate

Beschreibung

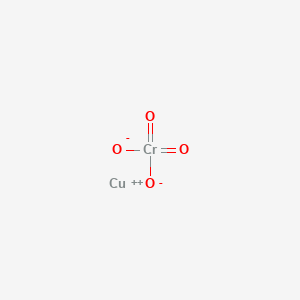

Structure

2D Structure

Eigenschaften

IUPAC Name |

copper;dioxido(dioxo)chromium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.Cu.4O/q;+2;;;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWGQHOJABIQOOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Cr](=O)(=O)[O-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CrCuO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80893937 | |

| Record name | Copper chromate(VI) (CuCrO4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Reddish-brown solid; Practically insoluble in water; [Merck Index] Brown crystalline powder; [MSDSonline] | |

| Record name | Chromic acid (H2CrO4), copper(2+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cupric chromate(VI) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9290 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13548-42-0 | |

| Record name | Cupric chromate(VI) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013548420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromic acid (H2CrO4), copper(2+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Copper chromate(VI) (CuCrO4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Copper chromate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.551 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CUPRIC CHROMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3G552ZJ16K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Copper Chromate Based Materials

Ceramic Synthesis Routes and Controlled Phase Formation

Ceramic synthesis, or solid-state reaction, is a conventional high-temperature method employed for the preparation of various metal oxides, including copper chromate-based materials. While often leading to copper chromite (CuCr2O4) through the reaction of copper(II) oxide (CuO) and chromium(III) oxide (Cr2O3) at elevated temperatures (e.g., 900°C for 6 hours), this method can also be applied to synthesize copper chromates directly scirp.orgtsijournals.comtsijournals.comrsc.org. The process typically involves homogenizing mixtures of precursor oxides, followed by calcination at high temperatures. This route generally yields spinel particles, though they may exhibit lower surface areas compared to those obtained via wet chemical techniques scirp.orgtsijournals.comtsijournals.com. Controlled phase formation in ceramic methods is influenced by factors such as the stoichiometry of initial reactants and calcination temperature. For instance, the solid-state reaction for this compound-based pigments, such as iron-doped copper chromate (B82759) (FexCu1–xCr2O4), can occur above 1200°C, with calcination often performed at 1350°C for 3 hours to ensure complete reaction and desired phase formation ias.ac.in.

Wet Chemical Precipitation Techniques

Wet chemical precipitation techniques offer advantages in synthesizing this compound-based materials, including better homogeneity and control over particle size and morphology, often yielding materials with higher surface areas compared to ceramic methods scirp.orgtsijournals.comtsijournals.com.

Co-precipitation and inverse co-precipitation are widely used wet chemical methods for preparing this compound-based nanoparticles. In a direct co-precipitation approach, pure spinel nanoparticles of copper chromite (CuCr2O4) with an average particle size of 13.1 nm have been synthesized researchgate.net.

For the direct synthesis of copper(II) chromate (CuCrO4), a method involves dissolving copper(II) chloride (CuCl2) and potassium chromate (K2CrO4) separately in water, followed by slow addition of the copper(II) chloride solution to the potassium chromate solution acs.org. The resulting reaction mixture is stirred, and the copper(II) chromate precipitate is then filtered, washed, and dried under vacuum acs.org.

In the inverse co-precipitation method for copper chromite (CuCr2O4) nanoparticles, cupric nitrate (B79036) trihydrate (Cu(NO3)2·3H2O) and chromium nitrate nonahydrate (Cr(NO3)3·9H2O) are commonly used as precursors, typically in a 1:2 molar ratio of Cu:Cr ijcce.ac.irijcce.ac.irresearchgate.net. A crucial aspect of this method is the formation of fine precipitates identified as this compound, which are subsequently filtered ijcce.ac.irijcce.ac.irresearchgate.net. These this compound precipitates are then calcined, often at temperatures around 520°C, to yield the desired black copper chromite (CuCr2O4) nanoparticles ijcce.ac.irijcce.ac.irresearchgate.net. The pH of the solution plays a critical role in this process, often adjusted to 9.0 by slowly introducing the metal nitrate solution into an ammonia (B1221849) (NH3) solution ijcce.ac.ir. This method can produce spherical copper chromite particles ranging from 30 to 70 nm, with crystallite sizes of approximately 18 nm ijcce.ac.irijcce.ac.irresearchgate.net.

Hydrolysis-based preparations are integral to various wet chemical synthesis routes for this compound-based materials. While specific direct hydrolysis methods for CuCrO4 are less detailed in the provided context, the general principle of hydrolysis is fundamental to the formation of precursors in precipitation techniques. For instance, the co-precipitation method for copper chromite black pigment can utilize the slow hydrolysis of urea (B33335) (CH4N2O) in the presence of soluble divalent copper and trivalent chromium salts google.com. Additionally, research has explored new synthetic routes for obtaining copper chromite (CuCr2O4) through the hydrolysis of soluble salts, indicating the role of hydrolysis in forming intermediate species that lead to the final chromite product scirp.orgtsijournals.comtsijournals.com.

Sol-Gel and Sol-Gel Auto-Combustion Processes

The sol-gel method and its variant, sol-gel auto-combustion, are advanced techniques for synthesizing this compound-based materials, offering advantages such as high purity, chemical homogeneity, and the ability to produce nano-structured materials with uniform particle sizes scirp.orgtsijournals.comtsijournals.comrsc.orgresearchgate.net. Copper chromates can be synthesized using sol-gel methods rsc.org.

In these processes, metal nitrates, such as copper nitrate trihydrate (Cu(NO3)2·3H2O) and chromium nitrate nonahydrate (Cr(NO3)3·9H2O), are dissolved and complexed with organic fuels or chelating agents like citric acid (C6H8O7) or glycine (B1666218) (C2H5NO2) scirp.orgtsijournals.comtsijournals.comresearchgate.netresearchgate.net. Other precursors like ethylene (B1197577) glycol (C2H6O2) and diethyl ether (C4H10O) can also be used researchgate.net. The mixture forms a gel, which, upon heating, undergoes a self-combustion process, often highly exothermic, leading to the formation of the desired oxide scirp.orgtsijournals.comtsijournals.com. For instance, a citrate (B86180) gel can self-burn at approximately 237°C, with significant weight loss attributed to the removal of water vapor, carbon dioxide, and nitrogen oxide scirp.orgtsijournals.comtsijournals.com.

The pH of the solution is a critical parameter in sol-gel synthesis, influencing the formation of metal-citrate complexes and, consequently, the final solid phase scirp.orgtsijournals.comtsijournals.com. By controlling the pH, specific phases like copper(II) oxide (CuO) and copper chromite (CuCr2O4) can be selectively synthesized, with a pH of 9 often yielding the spinel copper chromite structure scirp.orgtsijournals.comtsijournals.com. Sol-gel methods are particularly effective for producing nano copper chromite, which can have mean crystalline dimensions of about 85 nm at a pH of 9 scirp.orgtsijournals.comtsijournals.com.

Thermal Decomposition Synthesis from Precursors

Thermal decomposition is a widely employed method for producing copper chromite (CuCr2O4) from various this compound-based precursors. This technique involves heating a precursor compound to decompose it into the desired oxide, often with controlled atmosphere and temperature to influence the final product's composition and morphology scirp.orgtsijournals.comwikipedia.orgresearchgate.netresearchgate.netsemanticscholar.orgresearchgate.netakjournals.comsciencemadness.orgyoutube.com.

The traditional method for preparing copper chromite involves the calcination of this compound (CuCrO4) itself, following the reaction: 2 CuCrO4 → 2 CuCrO3 + O2 wikipedia.org. This highlights this compound as a direct precursor in the industrial production of copper chromite.

Several basic this compound-based compounds serve as effective precursors for the thermal decomposition synthesis of copper chromite (CuCr2O4).

Basic Copper Ethylamine (B1201723) Chromate: The thermal decomposition of basic copper ethylamine chromate has been explored as a route to synthesize copper chromite (CuCr2O4) researchgate.netresearchgate.net.

Copper Barium Ammonium (B1175870) Chromate: Copper barium ammonium chromate is a commonly used precursor for the production of copper chromite catalysts wikipedia.orgsciencemadness.org. This precursor is typically calcined at temperatures ranging from 350°C to 450°C wikipedia.orgsciencemadness.org. The decomposition yields a copper chromite mixture, which may include compositions such as Cu2CrO4·CuO·BaCrO4 wikipedia.orgsciencemadness.org.

Ammoniacal Copper Oxalate (B1200264) Chromate: A complex precursor with the approximate stoichiometric formula CuNH3C2O4NH4CrO4, termed ammoniacal copper oxalate chromate, can be thermally decomposed to produce copper chromite (CuCr2O4) researchgate.netakjournals.com. The decomposition pathway and resulting product composition are highly dependent on the ambient atmosphere. In air, an oxidative decomposition occurs in four steps, leading to bi-dispersed particles of CuO·CuCr2O4 researchgate.netakjournals.com. Conversely, decomposition in an argon atmosphere proceeds in two steps, preventing oxidation and resulting in mono-dispersed particles of Cu·CuCr2O4 researchgate.netakjournals.com. The process in air is highly exothermic, while in argon, the heat of decomposition is negligible researchgate.netakjournals.com.

Ammonium Copper Oxalate Chromate Thermal Decomposition

The thermal decomposition of ammoniacal copper oxalate chromate (ACOC) serves as a route for synthesizing copper chromite (CuCr₂O₄) catalysts. This complex precursor, with a proposed stoichiometric formula of CuNH₃C₂O₄NH₄CrO₄, can be synthesized by dissolving copper oxalate and ammonium dichromate in aqueous ammonia, followed by evaporation and drying akjournals.comresearchgate.net. The decomposition pathway is highly dependent on the atmospheric conditions.

Table 1: Thermal Decomposition Characteristics of Ammoniacal Copper Oxalate Chromate

| Environment | Decomposition Steps | Heat of Decomposition | Final Product Morphology | Final Product Composition |

| Air | Four (overlapping) | Highly Exothermic | Bi-dispersed particles | CuO·CuCr₂O₄ (Adkins' catalyst) akjournals.comresearchgate.net |

| Argon | Two | Negligible | Mono-dispersed particles | Cu·CuCr₂O₄ (Novel Adkins' catalyst) akjournals.comresearchgate.net |

Basic Copper Ethylamine Chromate Decomposition

Thermal decomposition of basic copper ethylamine chromate has been identified as a method for preparing copper chromite nanoparticles researchgate.netnih.govacs.org. This technique is particularly noted for its ability to produce nano-sized copper chromite, which can significantly enhance catalytic effects. For instance, copper chromite nanoparticles synthesized via this method have been shown to catalyze ammonium perchlorate (B79767) (AP) decomposition, reducing its decomposition temperature from 378.5 °C to 338.6 °C nih.govacs.org. This highlights the utility of this decomposition route in producing materials with improved catalytic performance for applications such as solid propellants nih.govacs.org.

Hydrothermal and Solvothermal Synthetic Pathways

Hydrothermal and solvothermal methods are well-established techniques for synthesizing this compound and copper chromite, offering precise control over the crystalline phase and morphology of the resulting products nih.govacs.orgplos.orgresearchgate.netresearchgate.netbloomtechz.com. These methods involve carrying out chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) media at elevated temperatures and pressures within sealed vessels bloomtechz.commdpi.com. They are recognized for their simplicity, cost-effectiveness, and reliability in controlling the shape and size of nanostructured materials plos.orgnih.gov.

A novel hydrothermal route for synthesizing nanostructured copper chromite involves the reaction between [Cu(en)₂(H₂O)₂]Cl₂ (Copper(II) bis(ethylenediamine)diaqua chloride) and [Cr(en)₃]Cl₃·3H₂O (Tris(ethylenediamine)chromium(III) chloride trihydrate) at low temperatures (e.g., 120 °C for 6 hours) plos.orgnih.gov. In this process, the ethylenediamine (B42938) (en) released from the precursors acts as both a pH regulator and a capping agent, eliminating the need for external additives plos.orgnih.gov. The shape and size of the synthesized copper chromite are influenced by factors such as the surfactant type, reaction duration, and temperature plos.orgnih.govnih.govum.edu.my.

A new single-phase this compound compound, with the chemical formula (NH₄)₁.₅Cu₂Cr₂O₈(OH)₁.₅·H₂O, has also been successfully synthesized via a hydrothermal method cambridge.org. This compound was formed from a brown gel of molar composition CrO₃:NH₄OH:CuCl₂:170H₂O, heated at 100 °C for 12 days in a Teflon-lined autoclave cambridge.org. Upon calcination at 600 °C, this synthesized compound decomposed into CuCr₂O₄ and CuO cambridge.org.

Solvothermal synthesis, a variant of the hydrothermal method using non-aqueous solvents, is also employed for preparing various metal-organic frameworks (MOFs) involving copper and chromium, which can serve as precursors for nanostructured materials mdpi.commdpi.comijfmr.com. This method is known for producing crystals with high crystallinity, phase purity, and surface areas, often at relatively fast growth rates without requiring costly equipment ijfmr.com.

Surfactant-Assisted Hydrothermal Synthesis

The use of surfactants in hydrothermal synthesis is a common strategy to control the morphology and size of copper chromite nanoparticles plos.orgresearchgate.netacs.orgdntb.gov.ua. For instance, three-dimensional (3D) raspberry-like CuCr₂O₄ spinel nanoparticles have been prepared hydrothermally in the presence of cationic surfactants like cetyltrimethylammonium bromide (CTAB) acs.org. The presence and type of surfactant, along with reaction duration and temperature, critically influence the resulting shape and size of the copper chromite structures plos.orgnih.govum.edu.my. Surfactant-promoted synthesis has been reported for CuCr₂O₄ spinel nanoparticles, enabling their use as recyclable catalysts plos.org.

Novel Hydrothermal Routes with Specific Precursors

Recent advancements in hydrothermal synthesis have focused on utilizing specific precursors to achieve desired properties in copper chromite. A notable example involves the use of [Cu(en)₂(H₂O)₂]Cl₂ and [Cr(en)₃]Cl₃·3H₂O as starting materials plos.orgnih.govresearchgate.net. This approach allows for the synthesis of highly pure, uniformly sphere-like copper chromite nanostructures with small crystallite sizes at lower temperatures (e.g., 120 °C) plos.orgnih.gov. The ethylenediamine (en) ligands from these precursors act in situ as both pH regulators and capping agents, simplifying the synthesis process and promoting the formation of nanostructures with high photocatalytic activity plos.orgnih.govnih.govum.edu.my. This method has been shown to yield copper chromite capable of degrading acid blue 92 dye under visible light illumination, with approximately 87% degradation after 120 minutes plos.orgnih.gov.

Table 2: Parameters and Outcomes of Novel Hydrothermal Synthesis

| Precursors | Cu:Cr Molar Ratio | Reaction Temperature | Reaction Duration | pH Regulator/Capping Agent | Resulting Morphology | Crystallite Size | Photocatalytic Activity |

| [Cu(en)₂(H₂O)₂]Cl₂, [Cr(en)₃]Cl₃·3H₂O plos.orgnih.gov | 1:2 | 120 °C plos.orgnih.gov | 6 hours plos.orgnih.gov | Ethylenediamine (in situ) plos.orgnih.gov | Uniform sphere-like plos.org | Small plos.org | High (e.g., 87% Acid Blue 92 degradation) plos.orgnih.gov |

Nanostructured Material Synthesis Approaches

The synthesis of nanostructured this compound materials is critical for enhancing their performance in various applications, particularly catalysis researchgate.netplos.orgresearchgate.netresearchgate.net. Nanostructured materials often exhibit improved properties due to their high surface area and unique size-dependent characteristics plos.orgresearchgate.net. Various methods have been explored to achieve size and shape-controlled synthesis of these materials, including thermal decomposition, hydrothermal synthesis, and nanocasting plos.orgresearchgate.netnih.govsemanticscholar.org.

Nanocasting Methods (e.g., KIT-6, Carbon Template)

Nanocasting is a versatile templating strategy used to synthesize nanostructured porous materials, including metal oxides like copper chromite researchgate.netresearchgate.netresearchgate.netsemanticscholar.orglut.fi. This method typically involves impregnating a precursor solution into the pores of an ordered mesoporous template, followed by calcination to convert the precursor into the desired oxide and subsequent removal of the template cambridge.orgacs.org.

KIT-6 Template: KIT-6 is a three-dimensional (3D) cubic mesoporous silica (B1680970) material frequently used as a hard template in nanocasting due to its ordered structure and tunable pore dimensions cambridge.orgacs.orgrsc.orgaminer.orgacs.org. The synthesis of KIT-6 itself involves the self-assembly of block copolymers (e.g., Pluronic P123) and a silica source (e.g., tetraethyl orthosilicate, TEOS) under controlled temperature and stirring conditions, followed by hydrothermal treatment cambridge.orgacs.orgrsc.org. For nanocasting, the KIT-6 silica powder is dispersed in a solvent, and a saturated precursor solution (e.g., metal nitrate) is added to fill the mesopores cambridge.org. After drying, the composite is calcined at high temperatures (e.g., 550 °C for 6 hours) to decompose the precursor into the oxide cambridge.org. The silica template is then removed, typically by dissolution in hydrofluoric acid (HF) solution, to yield the ordered mesoporous metal oxide rsc.orgaminer.org. While specific examples of this compound synthesis using KIT-6 were not directly found in the search results, the method is broadly applied for various metal oxides, including chromium oxide, by using chromium nitrate as a precursor with KIT-6 aminer.org.

Carbon Template: Carbon templates, such as CMK-3 (a carbon replica of SBA-15), are also widely utilized in nanocasting to prepare mesoporous metal oxides researchgate.netresearchgate.netsemanticscholar.orglut.firsc.orgcore.ac.uk. This approach allows for the synthesis of high-surface area catalysts, which is beneficial for catalytic applications researchgate.net. For example, a carbon template route has been demonstrated for synthesizing high-surface area Cu-Cr catalysts for glycerol (B35011) hydrogenolysis researchgate.net. This involves impregnating carbon materials with aqueous solutions of copper nitrate and chromium nitrate mixtures, followed by calcination researchgate.net. The surface areas of the resulting Cu-Cr catalysts can be controlled by parameters such as the carbon template, Cu/Cr molar ratio, and treatment atmosphere and temperature researchgate.net. This method is particularly effective for creating porous carbon materials with tunable properties lut.fi.

Advanced Structural and Morphological Characterization of Copper Chromate Systems

X-ray Diffraction (XRD) for Crystallographic Phase Identification and Lattice Parameters

X-ray Diffraction (XRD) is a fundamental technique employed to identify the crystallographic phases present in copper chromate (B82759) systems and to determine their precise lattice parameters. For basic copper chromate, Cu₂(CrO₄)O, XRD is utilized to verify phase purity and to identify crystallographic symmetries, such as tetragonal or cubic structures. nih.gov

Research findings indicate that a specific phase of this compound, identified by JCPDS reference number 34-0424, exhibits a tetragonal crystal structure. Studies have reported lattice parameters for this phase at 750°C as approximately a = b = 6.03 Å and c = 7.8 Å. nih.gov This suggests that this compound can exist in a well-defined crystalline form under specific synthesis conditions.

Table 1: Representative Lattice Parameters for a Tetragonal this compound Phase

| Parameter | Value (Å) | Temperature (°C) | Reference |

| a = b | 6.03 | 750 | nih.gov |

| c | 7.8 | 750 | nih.gov |

Spectroscopic Characterization

Spectroscopic methods provide invaluable insights into the chemical bonding, vibrational characteristics, electronic transitions, and surface chemistry of this compound compounds.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Analysis

Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for performing vibrational analysis of this compound systems, enabling the identification of characteristic functional groups and bonding environments. For dithis compound oxide (Cu₂(CrO₄)O), FTIR spectroscopy is effective in detecting the vibrational modes of the chromate ion (CrO₄²⁻), typically observed in the range of 850–950 cm⁻¹, as well as Cu-O bonding. nih.gov

In general, for chromates, the vibrational modes of the Cr-O bond are consistent across different cations in both infrared and Raman spectra. Vibrational modes corresponding to bending vibrations of the Cr-O bonds within the anionic CrO₄²⁻ group are typically found in the energy band between 300 and 800 cm⁻¹. Higher-energy bands reveal stretching vibrations of Cr-O bonds, with a strong infrared absorption peak for the Cr-O stretching vibration theoretically located around 931 cm⁻¹.

UV-Vis Diffuse Reflectance Spectroscopy (DRS) for Electronic Structure

UV-Vis Diffuse Reflectance Spectroscopy (DRS) is utilized to probe the electronic structure of this compound materials by measuring their absorption edges and calculating bandgap energies. For dithis compound oxide (Cu₂(CrO₄)O), UV-Vis DRS measurements can determine the bandgap, which typically falls within the range of approximately 1.5–2.5 eV. This bandgap is attributed to the hybridization of copper 3d and oxygen 2p orbitals, along with contributions from chromium 3d orbitals. nih.gov

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Oxidation State Determination (e.g., Cu⁺/Cu²⁺, Cr(VI)/Cr(III))

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides detailed information about the elemental composition and oxidation states of elements present in this compound systems. For dithis compound oxide (Cu₂(CrO₄)O), XPS is critical for resolving the oxidation states of copper (Cu⁺/Cu²⁺) and chromium (Cr(VI)/Cr(III)). nih.gov

Specifically, XPS analysis of Cu 2p₃/₂ peaks (around 933–935 eV) is used to identify Cu²⁺, while Auger Cu LMM lines (with a kinetic energy around 918 eV) help distinguish Cu⁺ from Cu²⁺. nih.gov In Cu₂(CrO₄)O, copper is typically found in the +2 oxidation state and chromium in the +6 state. nih.gov

X-ray Absorption Near Edge Structure (XANES) for Oxidation State Differentiation

X-ray Absorption Near Edge Structure (XANES) spectroscopy is a highly effective technique for differentiating the oxidation states of copper in this compound systems based on shifts in their X-ray absorption spectra. XANES can distinguish between Cu⁺ and Cu²⁺ by observing characteristic edge-energy shifts. For instance, Cu⁺ typically exhibits an edge energy around 8983 eV, while Cu²⁺ shows a shift to approximately 8996 eV. nih.gov The presence of a distinctive pre-edge peak in the XANES spectrum, resulting from a dipole-allowed 1s → 4p electronic transition, is indicative of Cu⁺ species. Higher oxidation states generally lead to higher energy edge features due to increased positive charges around the metal center.

Electron Microscopy for Morphological and Elemental Analysis

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), combined with Energy Dispersive X-ray Spectroscopy (EDX), are indispensable for characterizing the morphology and elemental composition of this compound materials.

For dithis compound oxide (Cu₂(CrO₄)O), SEM-EDX is employed to map the elemental distribution and confirm the stoichiometry, revealing elemental ratios such as Cu:Cr:O ≈ 2:1:5. nih.gov These techniques allow for the simultaneous examination of both the physical shape and surface features (morphology) and the elemental makeup of the sample, providing comprehensive structural and compositional insights at the micro and nano scales.

Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDX) for Surface Morphology and Elemental Distribution

Scanning Electron Microscopy (SEM) is a widely used technique for examining the surface morphology and texture of materials at high resolution, often down to the nanometer range. medcraveonline.comfraunhofer.de6-napse.com When coupled with Energy Dispersive X-ray Spectroscopy (EDX), it provides crucial information about the elemental composition and distribution on the sample surface. medcraveonline.comfraunhofer.de6-napse.comresearchgate.netdoria.fi

Transmission Electron Microscopy (TEM) for Nanostructure and Particle Size Analysis

Transmission Electron Microscopy (TEM) is a powerful technique for investigating the internal nanostructure and precise particle size of materials. It provides higher resolution images compared to SEM, allowing for detailed observation of individual nanoparticles and their crystalline nature. medcraveonline.comnih.gov

In the characterization of this compound systems, TEM is instrumental in confirming the nanoscale dimensions and morphology. For instance, TEM images of copper chromite (CuCr₂O₄) nanoparticles have revealed nearly spherical particles with diameters ranging from 6 to 24 nm, with a mean diameter often around 13.1 nm. theiet.org These findings are often in good agreement with results obtained from other techniques like X-ray diffraction (XRD) and dynamic light scattering (DLS). medcraveonline.comtheiet.org TEM can also show whether particles are single crystals or polycrystalline and if they tend to aggregate. mdpi.com The ability of TEM to visualize the nanostructure directly is critical for understanding the fundamental properties and potential applications of this compound materials.

Surface Area and Porosity Analysis (e.g., BET)

While specific data for this compound (CuCrO₄) itself using BET was not directly found in the provided snippets, the principles apply. For related copper-based metal-organic frameworks (MOFs) or other porous materials, BET analysis reveals high specific surface areas and pore volumes, indicating a highly porous structure. mdpi.comresearchgate.net The pore size distribution can also be evaluated using methods like Non-local Density Functional Theory (NLDFT). mdpi.com High surface area materials are often desirable for applications requiring extensive interaction between the material and its environment, such as catalysis or gas sensing. The preparation process, including factors like temperature, can influence the resulting pore structure and specific surface area. mdpi.com

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC)) for Decomposition Mechanisms and Stability

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are indispensable for understanding the thermal stability, decomposition mechanisms, and phase transitions of chemical compounds. tainstruments.comiitk.ac.in TGA measures changes in weight as a function of temperature or time, providing insights into decomposition, evaporation, reduction, or oxidation processes. tainstruments.comiitk.ac.in DSC, on the other hand, measures heat flow, identifying endothermic (heat-absorbing) or exothermic (heat-releasing) events like melting, crystallization, or degradation. tainstruments.comiitk.ac.in

For this compound systems, these techniques are crucial for characterizing their behavior under varying thermal conditions. For example, studies on copper chromite (CuCr₂O₄), a related compound, have utilized TGA and DSC to investigate its thermal decomposition. ekb.egacs.org The decomposition of precursors to form copper chromite can occur at specific temperatures, with the spinel phase (CuCr₂O₄) forming at temperatures like 600 °C or 800 °C depending on the precursor interactions. researchgate.net The thermal decomposition of related compounds, such as ammonium (B1175870) nitrate (B79036) when catalyzed by copper chromite nanoparticles, shows significant changes in decomposition temperature and enthalpy, shifting from endothermic to exothermic reactions. ekb.egacs.org This indicates the catalytic effect of copper chromite on the decomposition process, often attributed to its p-type semiconductor nature and participation in electron transfer. acs.org

Magnetic Susceptibility for Electronic State Characterization

Magnetic susceptibility measurements provide valuable information about the electronic states and magnetic ordering within a material. It quantifies how a material becomes magnetized when exposed to an external magnetic field, classifying substances as paramagnetic, diamagnetic, or ferromagnetic. alfa-chemistry.com

For this compound and related copper-chromium oxides, magnetic susceptibility is key to understanding their magnetic behavior. Copper chromite (CuCr₂O₄) is reported to exhibit ferrimagnetic order below a certain Curie temperature (T_C), which can be around 122 K. researchgate.net The magnetization data of polycrystalline copper chromite samples indicate ferrimagnetic ordering. researchgate.net Studies on similar chromate compounds have shown that the inverse magnetic susceptibility can be fitted to the Curie-Weiss law at higher temperatures, suggesting a Néel temperature. acs.org The effective magnetic moment, calculated from these curves, can sometimes deviate from theoretical predictions for d⁴ systems, indicating unusual magnetic behavior or structural distortions. acs.org These measurements are crucial for elucidating the complex interplay between electronic configuration, crystal structure, and magnetic properties in this compound systems.

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a scanning probe microscopy technique that provides high-resolution images of surface topography at the nanoscale. numberanalytics.comnih.gov It operates by measuring the interaction forces between a sharp probe and the sample surface, making it suitable for both conductive and non-conductive materials. numberanalytics.comnih.gov

In the context of this compound systems, AFM can be employed to visualize the surface features and roughness at an atomic or nanometer scale. While direct applications to this compound (CuCrO₄) were not detailed in the provided snippets, AFM has been used to evaluate the topological surface properties of related copper/chromium thin films, showing that roughness parameters are dependent on the substrate type. mdpi.com AFM can also detect nanoscale features and changes in surface topography, which is relevant for understanding surface reactions or film growth. nih.govacs.org The ability of AFM to provide 3D topographical maps is essential for a comprehensive understanding of the surface characteristics of this compound materials.

Advanced Analytical Techniques for Stoichiometry and Purity Assessment (e.g., Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS))

Assessing the stoichiometry and purity of this compound compounds is critical for ensuring their quality and understanding their intrinsic properties. Advanced analytical techniques such as Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are widely used for this purpose due to their high sensitivity and accuracy in elemental analysis. researchgate.netthermofisher.comresearchgate.net

ICP-MS is particularly noted for its high sensitivity, capable of detecting metals and certain non-metals at concentrations as low as parts per trillion (ppt). researchgate.net It ionizes the sample with inductively coupled plasma, and then a mass spectrometer separates and quantifies the ions. researchgate.net AAS, especially graphite (B72142) furnace AAS (GFAAS), also offers high sensitivity for trace metal quantification. researchgate.netresearchgate.net These techniques are used to determine the exact elemental composition and identify any impurities present in the this compound system. For instance, ICP-OES (Inductively Coupled Plasma-Optical Emission Spectrometry) and AAS are employed for determining trace element mass fractions in pure copper, with ICP-MS offering even lower detection limits for contaminants. thermofisher.comresearchgate.netlgcstandards.com The precise quantification of copper and chromium, along with any other elements, is crucial for verifying the desired stoichiometry and purity of the synthesized this compound.

Data Tables

While specific quantitative data tables for this compound (CuCrO₄) were not directly available in the provided search results for each section, the following table illustrates the type of data that would be presented from characterization studies, based on general findings for copper-chromium systems.

Table 1: Representative Characterization Data for Copper-Chromium Systems

| Technique | Property Measured | Typical Findings (Example) | Citation |

| SEM | Surface Morphology | Nearly spherical particles; uniform sphere-like nanostructures at specific synthesis conditions. | theiet.orgsemanticscholar.orgplos.org |

| EDX | Elemental Composition | Confirmed presence of Cu, Cr, O; assessment of purity. | medcraveonline.comsemanticscholar.orgmdpi.comresearchgate.net |

| TEM | Nanostructure, Particle Size | Spherical nanoparticles, 6-24 nm diameter; mean size ~13.1 nm. | medcraveonline.comtheiet.orgnih.gov |

| BET | Specific Surface Area, Pore Volume | High specific surface area (>680 m²/g) and pore volume (e.g., 0.404 cm³/g for Cu-BTC). | mdpi.comresearchgate.net |

| TGA/DSC | Thermal Stability, Decomposition | Catalytic effect on decomposition, shifting from endothermic to exothermic reactions; formation of spinel phase at specific temperatures (e.g., 600-800°C). | ekb.egacs.orgresearchgate.net |

| Magnetic Susceptibility | Electronic State, Magnetic Ordering | Ferrimagnetic order below T_C (~122 K); effective magnetic moment ~3.60 μB per chromium ion (for related chromate). | researchgate.netacs.org |

| AFM | Surface Topography | Roughness parameters dependent on substrate type; nanoscale features. | nih.govmdpi.com |

| AAS/ICP-MS | Stoichiometry, Purity | Detection of trace metal contaminants at sub-ppm levels; verification of elemental ratios. | researchgate.netthermofisher.comresearchgate.netlgcstandards.com |

Catalytic Applications and Mechanistic Insights of Copper Chromate Catalysts

Catalysis in Organic Synthesis Reactions

Copper chromate (B82759) is a cornerstone catalyst in industrial organic synthesis, valued for its ability to selectively hydrogenate functional groups. semanticscholar.org It is instrumental in both liquid-phase and vapor-phase commercial processes. semanticscholar.org

Hydrogenation Processes

Copper chromate catalysts are widely employed for their efficacy in hydrogenation reactions, converting various organic compounds into valuable products. semanticscholar.orgechemi.com

Aldehydes: Copper-chromium oxide catalysts effectively hydrogenate aldehydes at temperatures between 125-150°C. semanticscholar.org For instance, the hydrogenation of benzaldehyde (B42025) over a copper-chromium catalyst yields a high amount of benzyl (B1604629) alcohol, even at 180°C, without significant hydrogenolysis to toluene. semanticscholar.org

Nitroaromatic Compounds: Copper chromite is known for its selective hydrogenation of functional groups in aromatic compounds without affecting the benzene (B151609) ring. semanticscholar.org This makes it a preferred catalyst for the hydrogenation of nitroaromatics to their corresponding anilines, a crucial reaction in the production of dyes, pharmaceuticals, and agrochemicals. semanticscholar.orgresearchgate.net The catalyst's stability and activity in the hydrogenation of nitrobenzene (B124822) have been well-documented. semanticscholar.org

Furfural (B47365): The industrial production of furfuryl alcohol relies on the hydrogenation of furfural using a copper chromite catalyst. semanticscholar.orggoogle.com Studies have shown that the active phase in the selective hydrogenation of furfural to furfuryl alcohol is Cu⁰, present in the copper chromite particles. semanticscholar.orgpurdue.edu The reaction is typically carried out in the liquid phase at elevated temperatures and pressures. google.comchula.ac.th Research indicates that optimal conditions for this conversion can be achieved at 125°C and 120 psi. chula.ac.th

Soybean Oil: Copper chromite catalysts have been investigated for the partial hydrogenation of soybean oil. google.comdoi.org This process aims to reduce the linolenic acid content to improve the oil's stability. doi.orgresearchgate.net The catalyst's activity increases with pressure, and it demonstrates high selectivity for the reduction of linolenic acid. researchgate.net

Table 1: Hydrogenation Reactions Catalyzed by this compound

| Substrate | Product | Key Findings | References |

|---|---|---|---|

| Aldehydes (e.g., Benzaldehyde) | Alcohols (e.g., Benzyl alcohol) | High yield of alcohol with minimal side reactions (hydrogenolysis). Effective at 125-150°C. | semanticscholar.org |

| Nitroaromatic Compounds (e.g., Nitrobenzene) | Anilines (e.g., Aniline) | Selective hydrogenation of the nitro group without affecting the aromatic ring. | semanticscholar.org |

| Furfural | Furfuryl Alcohol | Cu⁰ is the active species. Industrial standard for furfuryl alcohol production. | semanticscholar.orggoogle.compurdue.edu |

| Soybean Oil | Partially Hydrogenated Soybean Oil | Selectively reduces linolenic acid content, improving oil stability. | google.comdoi.orgresearchgate.net |

Dehydrogenation Reactions

This compound also serves as a catalyst in dehydrogenation reactions, which are essential for producing aldehydes and ketones from alcohols. semanticscholar.orgechemi.com

1-Butanol (B46404) to Butyraldehyde (B50154): The dehydrogenation of 1-butanol to butyraldehyde is a significant industrial process, and copper-based catalysts are effective for this transformation. semanticscholar.org A catalyst comprising 90% copper, 8% chromia, and 2% carbon supported on pumice has been reported as highly active and selective for this reaction. semanticscholar.org

Ethanol (B145695) to Acetaldehyde: While specific research on this compound for ethanol dehydrogenation is less detailed in the provided context, copper-based catalysts, in general, are known to facilitate the dehydrogenation of alcohols to aldehydes. semanticscholar.orgresearchgate.net

Table 2: Dehydrogenation Reactions Catalyzed by this compound

| Substrate | Product | Key Findings | References |

|---|---|---|---|

| 1-Butanol | Butyraldehyde | High activity and selectivity achieved with copper-chromia catalysts. | semanticscholar.org |

| Ethanol | Acetaldehyde | Copper-based catalysts are generally effective for alcohol dehydrogenation. | semanticscholar.orgresearchgate.net |

Oxidation Reactions

This compound catalysts exhibit significant activity in various oxidation reactions, particularly for pollution control and the synthesis of valuable chemicals. semanticscholar.orggoogle.com

CO, Hydrocarbons, and Volatile Organic Compounds (VOCs): Copper chromite is a well-established catalyst for the oxidation of carbon monoxide (CO), hydrocarbons, and VOCs. semanticscholar.orgresearchgate.netknowde.combloomtechz.com It is used in automotive exhaust converters and for the removal of industrial pollutants. semanticscholar.orggoogle.comgoogle.com Supported CuO-Cr₂O₃/γ-alumina catalysts have shown enhanced activity for CO and hydrocarbon oxidation. researchgate.net

Methanol (B129727), Dimethyl Ether (DME), and Formaldehyde: CuO-Cr₂O₃ catalysts supported on γ-alumina are effective for the oxidation of methanol, DME, and formaldehyde. researchgate.net The catalytic activity is influenced by the active component content and calcination temperature. researchgate.net

Veratryl Alcohol: While direct evidence for veratryl alcohol oxidation by this compound is not prominent in the provided sources, the catalyst's general applicability in alcohol oxidation suggests potential in this area.

Table 3: Oxidation Reactions Catalyzed by this compound

| Substrate | Product(s) | Key Findings | References |

|---|---|---|---|

| Carbon Monoxide (CO) | Carbon Dioxide (CO₂) | Highly active catalyst for CO oxidation, used in pollution control. | semanticscholar.orgresearchgate.netgoogle.com |

| Hydrocarbons | CO₂ and Water | Effective for the deep oxidation of hydrocarbons. | semanticscholar.orggoogle.com |

| Volatile Organic Compounds (VOCs) | CO₂ and Water | Used for the removal of harmful VOCs from industrial emissions. | semanticscholar.orgresearchgate.netbloomtechz.com |

| Methanol, DME, Formaldehyde | Oxidized Products | Supported CuO-Cr₂O₃ catalysts show good activity for their oxidation. | researchgate.net |

Alkylation and Cyclization Reactions

Copper chromite is a versatile catalyst that also facilitates alkylation and cyclization reactions. semanticscholar.orgchemijournal.com

Alkylation: Copper chromite catalyzes reductive alkylation, a process used to introduce alkyl groups into amines. semanticscholar.org For example, it is used in the synthesis of N-isopropylaniline from aniline (B41778) and acetone, with high yields and selectivity. It has also been employed for the reductive alkylation of primary aromatic amines with aliphatic ketones. semanticscholar.org

Cyclization: The use of copper chromite in cyclization reactions is noted, although specific examples are not extensively detailed in the provided search results. semanticscholar.orgchemijournal.com

Hydrogenolysis

Hydrogenolysis, the cleavage of a chemical bond by hydrogen, is another area where copper chromite catalysts are effective. semanticscholar.org

Glycerol (B35011): The hydrogenolysis of glycerol to propylene (B89431) glycol is a significant reaction for converting a biorenewable feedstock into a valuable chemical. semanticscholar.org Reduced copper chromite spinel structures have been identified as being responsible for the high catalytic activity in this process. semanticscholar.org

Catalysis in Energy-Related Processes

Beyond traditional organic synthesis, this compound plays a role in processes related to energy production and environmental management.

Copper chromite has been identified as a promising catalyst for the production of hydrogen (H₂), a clean energy carrier, through various methods including photo-catalytic phenomena and the conversion of alcohols. semanticscholar.org It is also used in the preparation of alternative fuels, such as the synthesis of methanol, which is an important hydrogen carrier. semanticscholar.org Furthermore, its application extends to the burning rate catalyst for solid propellants in defense and space research. semanticscholar.orgredalyc.org In environmental applications, it is used to remove pollutants like NOx and soot from vehicular emissions. semanticscholar.org

Burning Rate Catalysis for Solid Propellants

This compound (CuCr₂O₄) is a well-established and effective burning rate catalyst in composite solid propellants, which are critical energy sources for rocket motors. redalyc.orgdoaj.orgresearchgate.net These propellants commonly consist of an oxidizer like ammonium (B1175870) perchlorate (B79767) (AP), a metallic fuel such as aluminum, and a polymeric binder like hydroxyl-terminated polybutadiene (B167195) (HTPB). doaj.orgrsc.org The primary function of copper chromite is to accelerate the thermal decomposition of the oxidizer, which in turn modifies and increases the propellant's burning rate. redalyc.orgrsc.orgresearchgate.net This is particularly crucial when performance enhancements can no longer be achieved by simply reducing the particle size of the solid components. redalyc.org

The catalytic efficiency of copper chromite is influenced by several of its physical and chemical properties. Research has shown that beyond just the chemical composition, factors such as specific surface area, crystalline structure, and the presence of impurities can significantly affect the catalyst's performance. redalyc.orgdoaj.org For instance, nano-sized copper chromite has demonstrated superior catalytic effects compared to its micro-sized counterparts. Nano-CuCr₂O₄ can lower the high-temperature decomposition of ammonium perchlorate by as much as 118°C at a concentration of just 2% by weight. researchgate.netresearchgate.net This enhanced activity is attributed to a more uniform dispersion of the nanocatalyst on the surface of the AP particles, which increases the contact area and facilitates the underlying chemical reactions. acs.orgnih.gov

Studies comparing various transition metal oxides have consistently positioned copper chromite as one of the most efficient catalysts for AP-based propellants. redalyc.orgrsc.org The mechanism is believed to involve an electron transfer process, where the p-type semiconducting nature of copper chromite facilitates the decomposition of AP. researchgate.net The addition of the catalyst significantly lowers the activation energy required for decomposition, thereby increasing the reaction rate. researchgate.netresearchgate.net

Interactive Table: Effect of Copper Chromite on Ammonium Perchlorate (AP) Decomposition

| Catalyst System | Key Finding | Temperature Reduction in AP Decomposition | Reference |

|---|---|---|---|

| Nano-CuCr₂O₄ (2 wt.-%) | Showed best catalytic effects compared to nano-CuO. | 118°C | researchgate.netresearchgate.net |

| Nano-CuCr₂O₄/ultrafine AP (mechanical milling) | More uniform dispersion leads to better catalytic performance. | 50.5°C | acs.org |

| CuCr₂O₄ SNPs/AP (5% mass ratio) | Significantly decreased decomposition temperature and increased heat released. | 83.9°C (from 422.5°C to 338.6°C) | nih.gov |

Hydrogen Production (e.g., photocatalytic, water gas shift reaction, sulfur-based thermochemical water splitting)

Copper chromite catalysts are recognized for their potential in producing hydrogen (H₂), a clean energy carrier, through several advanced processes. semanticscholar.org

Water Gas Shift Reaction (WGSR): Copper chromite is an effective catalyst for the water-gas shift reaction (CO + H₂O ⇌ CO₂ + H₂), a key step in producing high-purity hydrogen for applications like fuel cells. semanticscholar.org Its catalytic activity in the WGSR contributes to its utility in various hydrogen production schemes.

Sulfur-Based Thermochemical Water Splitting: In thermochemical cycles for water splitting, such as those involving sulfur, copper chromite demonstrates catalytic activity. Specifically, it has been noted for its effectiveness in the decomposition of sulfuric acid (H₂SO₄), a critical oxygen-generating step in these cycles. semanticscholar.org

Methanol and Higher Alcohol Synthesis

Copper chromite-based catalysts play a significant role in the industrial synthesis of methanol and higher alcohols from synthesis gas (a mixture of carbon monoxide and hydrogen). semanticscholar.orgcandcs.de

For methanol synthesis , copper-chromium oxide catalysts are valued for their stability and activity. candcs.deedpsciences.org Research indicates that the presence of cuprous ions (Cu⁺) is strongly correlated with the catalyst's activity in converting syngas to methanol. edpsciences.org These Cu⁺ ions, often located in the octahedral sites of a spinel matrix, are considered essential active sites for the reaction. semanticscholar.orgedpsciences.org The combination of a copper chromite catalyst with a basic alkali or alkaline earth compound can further enhance the production rate of methanol. google.com

In the synthesis of higher alcohols , which are valuable as fuels and chemical intermediates, promoted copper/chromium oxide catalysts are also employed. acs.org By modifying the catalyst composition and reaction conditions, the selectivity can be shifted from methanol towards the production of more complex alcohols like isobutanol. acs.org

Biomass Pyrolysis to Bio-oil Products

Copper chromite is utilized as a catalyst in the fast pyrolysis of biomass to upgrade the resulting bio-oil. semanticscholar.orgthaiscience.info Bio-oil, a liquid product of biomass pyrolysis, is a potential renewable fuel source but often suffers from high viscosity, acidity, and instability due to a large proportion of oxygenated compounds. thaiscience.info

Catalytic pyrolysis with copper chromite helps to improve the quality of the bio-oil. thaiscience.info The catalyst is selective in reducing most of the oxygenated lignin (B12514952) derivatives, which contributes to a decrease in the bio-oil's viscosity. thaiscience.info This upgrading process is a crucial step towards making bio-oils a more viable replacement for fossil fuels. While copper chromite can enhance the formation of some valuable products, it has also been noted to potentially increase the acidity of the bio-oil under certain conditions. thaiscience.info

Methanol Decomposition for On-board Vehicles

A significant application of copper chromite catalysts is in the decomposition or steam reforming of methanol for on-board hydrogen generation in vehicles. semanticscholar.orgnasa.govnasa.gov This technology presents an alternative to storing pure hydrogen, which poses significant safety and logistical challenges. Methanol, being a liquid, is easier and safer to store and handle using conventional infrastructure. nasa.gov

The catalytic steam reformation of a methanol-water mixture over a copper chromite catalyst can efficiently produce a hydrogen-rich gas stream. nasa.govnasa.gov A study demonstrated that at a reactor temperature of 589 K and a methanol conversion of 87%, a high hydrogen space velocity could be achieved. nasa.govnasa.gov This allows for the design of a compact on-board reactor. For instance, it was estimated that just 0.8 liters of copper chromite catalyst would be sufficient to produce 1.5 pounds of hydrogen per hour, a volume that could fit within a unit smaller than a standard car muffler. nasa.govnasa.gov An added benefit of this process is that the chemical energy of the reactor products can be 12-13% greater than the input methanol and water, representing a potential gain in energy efficiency. nasa.govnasa.gov

Catalytic Mechanisms and Active Site Research

Redox Cycles of Metal Ions (e.g., Cu⁺/Cu²⁺) in Catalysis

The catalytic activity of copper chromite is intrinsically linked to the ability of copper ions to cycle between different oxidation states, primarily Cu⁺ and Cu²⁺, and also involving metallic copper (Cu⁰). This redox mechanism is fundamental to the catalyst's function across a wide range of reactions.

The active species in copper chromite catalysts can vary depending on the reaction and the pre-treatment conditions of the catalyst. For many hydrogenation and synthesis reactions, the catalyst precursor is reduced before use. edpsciences.orggoogle.com This reduction step, typically involving heating in a hydrogen atmosphere, transforms the initial copper oxide (CuO, with Cu²⁺) into active species like cuprous ions (Cu⁺) and/or metallic copper (Cu⁰). edpsciences.orggoogle.comcapes.gov.br

Role of Cu⁺: In methanol synthesis from syngas, a strong correlation has been established between the concentration of Cu⁺ ions located in the octahedral sites of the spinel structure and the catalytic activity. semanticscholar.orgedpsciences.org It is proposed that a Cu⁺-H⁻ association plays an essential role in the formation of methanol. edpsciences.org

Role of Cu⁰: In other reactions, such as the hydrogenolysis of 5-methylfurfuryl alcohol, metallic copper (Cu⁰) has been identified as the primary active species. capes.gov.br Similarly, in the photocatalytic production of hydrogen on Cu/TiO₂ systems, reduced copper species (Cu⁰/Cu⁺) are oxidized to Cu²⁺ by photogenerated holes, demonstrating a functional redox cycle during the reaction. rsc.org

Deactivation: The stability of these active sites is crucial for the catalyst's lifespan. In some processes, the loss of active Cu⁺ sites through further reduction or poisoning of Cu⁰ sites by reaction byproducts can lead to catalyst deactivation. purdue.edu

The interplay between the different copper oxidation states (Cu⁰, Cu⁺, Cu²⁺) forms the basis of the redox cycles that drive the catalytic activity of copper chromite. The specific role of each species is an area of ongoing research and is highly dependent on the specific chemical transformation being catalyzed. rsc.orgedpsciences.orgcapes.gov.br

Interactive Table: Active Copper Species in Different Catalytic Reactions

| Catalytic Reaction | Identified Primary Active Species | Supporting Evidence/Mechanism | Reference |

|---|---|---|---|

| Methanol Synthesis from Syngas | Cu⁺ (Cuprous ions) | Excellent correlation between methanol activity and Cu⁺ concentration in octahedral sites of the spinel matrix. | edpsciences.org |

| Hydrogenolysis of 5-methylfurfuryl alcohol | Cu⁰ (Metallic copper) | Correlations between reaction rate and the amount of Cu⁰ suggested it was primarily responsible for activity. | capes.gov.br |

| Photocatalytic Hydrogen Production (on Cu/TiO₂) | Cu⁰/Cu⁺ and Cu²⁺ redox couple | Reduced Cu is partially oxidized to Cu²⁺ by transfer of photogenerated holes during the reaction. | rsc.org |

| Selective Hydrogenation of 2-Furfuraldehyde | Cu⁰ (Metallic copper) | Metallic Cu identified as the active site; loss of Cu(I) was not found to be a deactivation cause. | purdue.edu |

Adsorption-Reaction-Desorption Mechanisms

The catalytic action of this compound is fundamentally governed by a sequence of adsorption, reaction, and desorption steps on the catalyst's surface. The generally accepted mechanism posits that reactant molecules are first adsorbed onto active sites on the this compound surface. This is followed by a surface reaction, and finally, the product molecules desorb from the surface, making the active sites available for subsequent reactant molecules. dtic.mil

In the context of hydrocarbon oxidation, the mechanism is often described as a redox cycle. The hydrocarbon reactant interacts with the metal ions of the catalyst in their higher valency state. Subsequently, these ions are reoxidized by molecular oxygen. dtic.mil The heat released during the reaction of a fuel with the oxygen within the catalyst is dependent on the specific fuel used. dtic.mil

Role of Crystalline Structure, Surface Area, and Impurities on Catalytic Performance

The catalytic performance of this compound is not solely dependent on its specific surface area; other intrinsic properties such as crystalline structure, chemical composition, and the presence of impurities play a crucial role. doaj.orgredalyc.orgscielo.br Research has consistently shown that these factors collectively determine the catalyst's activity and selectivity for a given reaction. redalyc.orgscielo.brresearchgate.net

The method of synthesis significantly influences these properties. For instance, different preparation techniques can lead to variations in the crystalline phases present, such as spinel CuCr₂O₄ and delafossite (B1172669) CuCrO₂. scirp.org The interaction between these phases can be beneficial for catalytic activity. scirp.org Similarly, the temperature used during synthesis and calcination can alter the shape and size of the crystals, which in turn affects catalytic behavior. redalyc.orgresearchgate.net For example, copper chromite prepared via the ceramic method, which involves high-temperature calcination, tends to result in spinel particles with low surface areas. scirp.org

The specific surface area, while not the only factor, is still a significant parameter. A larger surface area generally provides more active sites for the reaction to occur. researchgate.net Nanocrystalline copper chromite, with its inherently high surface-area-to-volume ratio, has demonstrated superior catalytic effects compared to its microcrystalline counterparts. researchgate.net In the thermal decomposition of ammonium perchlorate, nano-copper chromite was found to be more effective than nano-cupric oxide, a benefit attributed in part to its structural and surface characteristics. scirp.orgresearchgate.net

Impurities and the precise chemical composition, including the copper-to-chromium ratio, also have a considerable impact on performance. doaj.orgscielo.br Even subtle differences in the chemical makeup between batches of commercially produced copper chromite catalysts can lead to variations in their effectiveness as burning rate catalysts for solid propellants. doaj.org

The following table summarizes the characteristics of various commercial copper chromite catalysts and their effect on propellant burning rates, illustrating the interplay of these factors.

| Catalyst Sample | Supplier/Method | Specific Surface Area (m²/g) | Propellant Burning Rate (mm/s) |

| Cu-0202P | Commercial | 38.0 | 11.2 |

| Cu-1800P | Commercial/Ceramic | 2.5 | 11.4 |

| SX14 | Commercial/Co-precipitation | 45.0 | 11.4 |

| Iron Oxide | Reference | 10.0 | 10.1 |

This table is based on data presented in studies evaluating commercial catalysts and is for illustrative purposes. doaj.orgscielo.br

Synergistic Effects and Catalyst Modification (e.g., doping, nanocomposites)

The catalytic properties of this compound can be significantly enhanced through modification, such as doping with other metals or forming nanocomposites. These modifications can induce synergistic effects, where the combined performance of the components is greater than the sum of their individual effects. researchgate.net

Doping the copper chromite structure with other metal ions is a common strategy to improve its catalytic activity. For example, the introduction of magnesium (Mg²⁺) into the copper chromite lattice has been shown to increase the surface area and improve porosity. rsc.org This is because the dopant can inhibit the growth of the bulk copper chromite phase, leading to smaller grain sizes. rsc.org In the selective oxidation of veratryl alcohol, Mg-doped copper chromite catalysts exhibited enhanced performance, which was attributed to these structural improvements and the creation of more active sites. rsc.org

The formation of nanocomposites is another effective approach. Combining copper chromite with other materials at the nanoscale can lead to novel properties and improved catalytic function. For instance, Cu-Cr-O nanocomposites have been used as additives in solid propellants, where they act as effective burning rate enhancers. scirp.org The enhanced performance is often due to the intimate phase interaction between different components within the nanocomposite, such as spinel CuCr₂O₄ and delafossite CuCrO₂. scirp.org The use of copper chromite spinel nanoparticles in conjunction with a basic ionic liquid has also demonstrated a synergistic effect in the synthesis of cyclopropanecarboxylic acids. researchgate.net

Mechanical activation, such as ball milling nano-copper chromite with reactants like ammonium perchlorate (AP), represents another form of modification. This process creates a nano-CuCr₂O₄/ultrafine AP composite where the catalyst is more evenly dispersed, leading to a significant enhancement in the thermal decomposition of AP. acs.org This improved catalytic effect is a direct result of the intimate contact and increased interfacial area between the catalyst and the reactant. acs.org

Electron Transfer Processes in Catalytic Activity

Electron transfer is a fundamental process that underpins the catalytic activity of this compound in various reactions. The ability of copper to exist in multiple oxidation states (e.g., Cu⁰, Cu¹⁺, Cu²⁺) is central to its catalytic function, facilitating redox cycles that are essential for many catalytic transformations. chinesechemsoc.org

A mechanism based on an electron transfer process has been proposed to explain the catalytic effect of nano-sized copper chromite on the thermal decomposition of ammonium perchlorate (AP). scirp.orgresearchgate.net In this process, the catalyst facilitates the transfer of electrons, which lowers the activation energy of the decomposition reaction and increases the rate constant. scirp.orgresearchgate.net This enhancement is confirmed by the observed decrease in the decomposition temperature of AP in the presence of the catalyst. researchgate.net

The concept of metal-ligand cooperativity, where both the metal center and its surrounding ligands participate in electron transfer, is also relevant. chinesechemsoc.org While often discussed in the context of bioinorganic chemistry, similar principles can apply to solid-state catalysts like this compound. The crystal lattice surrounding the copper and chromium ions can influence their electronic states and their ability to participate in electron transfer with adsorbed substrates. chinesechemsoc.org

In hydrogenation reactions, the active sites often involve reduced copper species. The transfer of electrons to the substrate is a key step in these processes. For instance, in the hydrogenation of furfural, metallic copper (Cu⁰) is identified as the active site, which is formed by the reduction of copper species within the catalyst. purdue.edu The efficiency of the catalytic cycle is directly related to the facility of these electron transfer events at the catalyst's active sites.

Catalyst Stability and Deactivation Studies

The long-term stability and deactivation of catalysts are critical concerns for industrial applications. Copper chromite catalysts, while effective in many reactions, are susceptible to deactivation under certain operating conditions. confex.combloomtechz.com

One of the primary mechanisms of deactivation, particularly in vapor-phase hydrogenation of organic compounds like 2-furfuraldehyde, is poisoning. This occurs due to the strong adsorption of polymeric species, or "coke," which are formed from the reactant or product molecules on the catalyst surface. purdue.educonfex.com These adsorbed species block the active sites, leading to a steady decline in catalytic activity. purdue.edu

Another significant cause of deactivation is the physical alteration of the catalyst's surface. Studies have shown that the migration of chromite over the active copper sites can lead to a loss of activity. confex.com This phenomenon, where one component of the catalyst covers the active sites of another, is particularly noted at higher process temperatures (e.g., 300°C). purdue.edu At this temperature, an increase in the surface Cr/Cu ratio has been observed, suggesting that chromium species are covering the active metallic copper sites. purdue.edu

The following table summarizes key deactivation mechanisms observed for copper chromite catalysts in the vapor-phase hydrogenation of furfural.

| Deactivation Mechanism | Description | Contributing Factors |

| Poisoning/Coking | Strong adsorption of polymeric species formed from reactants/products on active sites. purdue.educonfex.com | Reaction temperature, nature of the feedstock. purdue.edu |

| Active Site Coverage | Migration of chromite species to cover the active metallic copper sites. purdue.educonfex.com | High process temperatures (e.g., 300°C). purdue.edu |

| Leaching | Dissolution of active metal components in liquid-phase reactions. | Can be suppressed by protective overcoats. confex.com |

| Sintering | Thermal agglomeration of metal particles, leading to a loss of active surface area. | Can be suppressed by protective overcoats. confex.com |

Research is actively exploring methods to enhance the stability of copper chromite catalysts. One promising approach is the use of atomic layer deposition (ALD) to apply a thin, porous overcoat of a material like alumina (B75360) (Al₂O₃). confex.com This overcoating has been shown to significantly improve catalyst stability by minimizing coke formation and preventing the sintering or leaching of the active metal, thereby extending the catalyst's operational lifetime. confex.com

Electrochemical Properties and Applications of Copper Chromate Materials

Electrochemical Reduction of Chromate (B82759) Ions (Cr(VI) to Cr(III))

The electrochemical reduction of hexavalent chromium (Cr(VI)) to the less toxic trivalent chromium (Cr(III)) is a critical process for environmental remediation. Cr(VI) exists in various oxyanionic forms, such as chromate (CrO₄²⁻), hydrogen chromate (HCrO₄⁻), and dichromate (Cr₂O₇²⁻), depending on the solution's pH wikipedia.org. The conversion of Cr(VI) to Cr(III) is a significant approach to mitigate the harmful effects of Cr(VI) rsc.org. Copper-containing materials and systems play a notable role in facilitating this reduction.

Influence of pH and Co-existing Ions on Reduction Efficiency

The efficiency of Cr(VI) reduction is significantly influenced by solution pH. Generally, acidic conditions enhance the reduction rate due to the increased availability of protons, which are essential for the reduction reactions rsc.orgmdpi.comuminho.ptnih.gov. Under acidic conditions, catalyst surfaces, such as those of TiO₂, tend to be positively charged, leading to enhanced electrostatic attraction with anionic chromate species and thus promoting their adsorption and subsequent reduction rsc.orgmdpi.com. For instance, the photoreduction of Cr(VI) by Fe-doped copper sulfide (B99878) nanoparticles demonstrated the fastest rate at pH 2.5 rsc.org. Conversely, at higher pH values, excess hydroxide (B78521) ions can adsorb onto the catalyst surface, inhibiting the access of chromate oxyanions and reducing the Cr(VI) reduction rate rsc.org. While some microbial systems, like Exiguobacterium sp. PY14, exhibit optimal Cr(VI) removal at moderately alkaline pH (e.g., pH 8.0), this behavior is specific to their biological mechanisms nih.gov.

The presence of co-existing ions can also impact reduction efficiency. Copper(II) (Cu(II)) ions have been shown to promote Cr(VI) reduction in certain systems, such as in the presence of chromate reductase enzymes, where copper ions can act as co-groups or facilitate electron transfer frontiersin.orgijbiotech.com. However, in other contexts, like UV/TiO₂ photocatalysis, the presence of Cu(II) and arsenate (As(V)) had a minimal effect on Cr(VI) reduction rates mdpi.comnih.gov. Conversely, certain metal ions, including silver(I) (Ag(I)), lead(II) (Pb(II)), zinc(II) (Zn(II)), and cadmium(II) (Cd(II)), have been observed to inhibit Cr(VI) removal in some microbial systems nih.govfrontiersin.org.

Role of Copper Redox Cycle (Cu(II)/Cu(I)) in Cr(VI) Reduction

The redox cycling between copper(II) (Cu(II)) and copper(I) (Cu(I)) plays a crucial role in the reduction of Cr(VI) in various copper-containing systems. This cycle involves the reduction of Cu(II) to Cu(I), followed by the re-oxidation of Cu(I) back to Cu(II) by Cr(VI), thereby facilitating the continuous reduction of chromium researchgate.netnih.gov. In systems involving copper(II)-thiosulfate, the formation of Cu(I) complexes, such as Cuᴵ(S₂O₃)n¹⁻²ⁿ, is a prerequisite for Cr(VI) reduction, with Cu(I) acting as the key reductant researchgate.netnih.gov.

Furthermore, copper oxide can function as a catalyst in processes that generate the necessary active species (electrons and protons) for Cr(VI) reduction. For example, in the presence of a sacrificial reductant like sodium borohydride, copper oxide assists in its hydrolysis, leading to the generation of electrons that facilitate the conversion of Cr(VI) to Cr(III) acs.org. This mechanism highlights the catalytic role of copper species in mediating electron transfer for chromium reduction.

Electrode Material and Surface Chemistry Effects

The choice of electrode material and its surface chemistry are critical factors influencing the electrochemical reduction of Cr(VI). Materials incorporating copper compounds can serve as active sites for the reduction process. The surface charge of the electrode material, which is often pH-dependent, dictates the adsorption of chromate ions. For instance, positively charged surfaces in acidic media can enhance the adsorption of anionic Cr(VI) species, thereby improving reduction efficiency mdpi.comuminho.pt.

While specific studies on copper chromate (CuCrO₄) as an electrode material for Cr(VI) reduction are not extensively detailed in the provided search results, the principles observed with other copper-containing or metal oxide electrodes are relevant. The morphology and surface area of the electrode material also play a significant role, as a larger active surface area can provide more sites for the electrochemical reactions to occur researchgate.net.

Supercapacitor Applications and Energy Storage

While the primary focus of this article is this compound (CuCrO₄), it is important to note that research into supercapacitor applications and energy storage often refers to copper chromite (CuCr₂O₄), a related copper-chromium oxide, as the active material. Copper chromite, particularly in nanocomposite forms, has demonstrated promising characteristics for energy storage applications sigmaaldrich.comresearchgate.netresearchgate.net.

Cyclic Voltammetry (CV) for Electrochemical Performance

Cyclic Voltammetry (CV) is a fundamental electrochemical technique used to evaluate the performance of supercapacitor electrode materials. CV curves provide insights into the redox behavior and charge storage mechanisms of the material. For copper chromite (CuCr₂O₄) based nanocomposites, CV curves typically exhibit distinct redox peaks, which are characteristic of pseudocapacitive behavior, indicating Faradaic reactions occurring at the electrode surface nih.govmdpi.comunibo.itrsc.org. The area enclosed by the CV curve is directly proportional to the specific capacitance of the material.

For instance, studies on polypyrrole/copper chromite nanoparticles (Ppy/CuCr₂O₄ NPs) have shown significantly enhanced specific capacitance compared to polypyrrole alone.

Table 1: Specific Capacitance Values from Cyclic Voltammetry

| Material | Specific Capacitance (F g⁻¹) | Electrolyte/Conditions | Reference |

| Polypyrrole (Ppy) | 109 | Not specified | nih.gov |

| Ppy/CuCr₂O₄ NPs | 508 | Not specified | nih.gov |

| CuCr₂O₄/Graphene Oxide (GO) | 370.5 | 0.1 M H₂SO₄ aqueous | researchgate.net |

These results indicate that incorporating copper chromite nanoparticles into composite structures can substantially improve the electrochemical performance for energy storage.

Galvanostatic Charge-Discharge (GCD) for Power Density and Ion Transport

Galvanostatic Charge-Discharge (GCD) is another essential technique for assessing supercapacitor performance, providing information on power density, energy density, and ion transport kinetics. GCD curves typically show triangular or nearly triangular shapes for ideal supercapacitors, while deviations indicate pseudocapacitive or battery-like behavior unibo.it. The slope of the discharge curve is inversely proportional to the specific capacitance, and the symmetry of the charge and discharge curves reflects the coulombic efficiency and reversibility of the electrochemical reactions.

In the context of copper chromite (CuCr₂O₄) based materials, GCD tests are used to quantify their energy storage capabilities. For example, copper chromite/graphene oxide nanocomposites have been investigated for their capacitive energy storage, demonstrating their potential in supercapacitor applications researchgate.net. While direct GCD data for specific capacity retention of this compound (CuCrO₄) is not available, related copper-chromium oxides have shown promising stability. For instance, cobalt-copper mixed oxides coated with PEDOT:PSS, a related material system, demonstrated a capacity retention of 92.3% over 5000 cycles at a specific current density unibo.it. Furthermore, copper chromite (CuCr₂O₄) nanocomposites have been explored as anode materials for ultrafast rechargeable Li-ion batteries, exhibiting high specific capacities and excellent cycling stability over numerous cycles researchgate.net.

Electrochemical Impedance Spectroscopy (EIS)